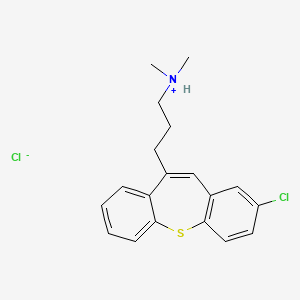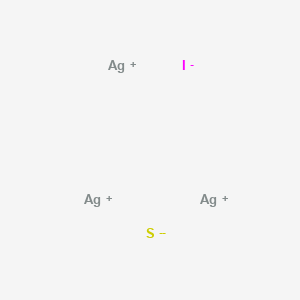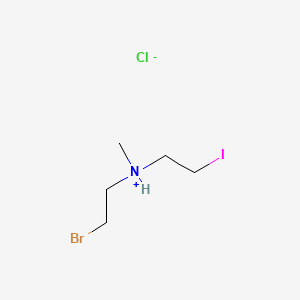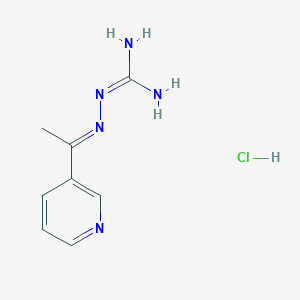
2-((E)-1-(3-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((E)-1-(3-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride is a chemical compound with a complex structure that includes a pyridine ring and a hydrazinecarboximidamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-1-(3-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride typically involves the reaction of 3-pyridylacetaldehyde with hydrazinecarboximidamide under specific conditions. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the hydrochloride salt. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound.
化学反応の分析
Types of Reactions
2-((E)-1-(3-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the hydrazinecarboximidamide group.
Substitution: Substituted pyridine derivatives.
科学的研究の応用
2-((E)-1-(3-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-((E)-1-(3-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydrazinecarboximidamide group is known to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the pyridine ring can participate in π-π interactions and hydrogen bonding, further contributing to its biological effects.
類似化合物との比較
Similar Compounds
- 2-((E)-1-(2-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride
- 2-((E)-1-(4-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride
- 2-((E)-1-(3-Pyridyl)ethylidene)-1-hydrazinecarboximidamide sulfate
Uniqueness
2-((E)-1-(3-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
特性
分子式 |
C8H12ClN5 |
|---|---|
分子量 |
213.67 g/mol |
IUPAC名 |
2-[(E)-1-pyridin-3-ylethylideneamino]guanidine;hydrochloride |
InChI |
InChI=1S/C8H11N5.ClH/c1-6(12-13-8(9)10)7-3-2-4-11-5-7;/h2-5H,1H3,(H4,9,10,13);1H/b12-6+; |
InChIキー |
QPCLBSMNJWVVHR-WXIWBVQFSA-N |
異性体SMILES |
C/C(=N\N=C(N)N)/C1=CN=CC=C1.Cl |
正規SMILES |
CC(=NN=C(N)N)C1=CN=CC=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


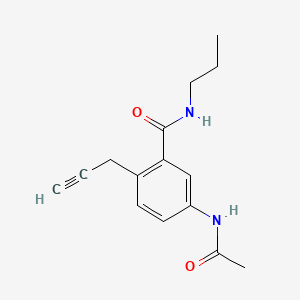
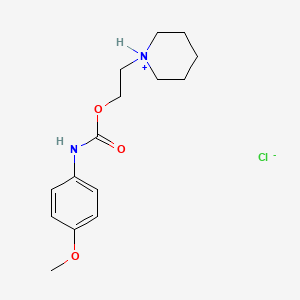

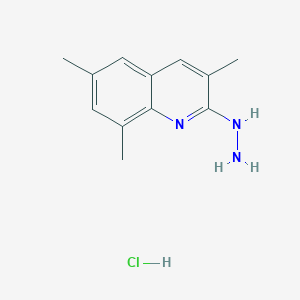
![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-heptan-2-ylazanium chloride](/img/structure/B13755513.png)
![Benzenamine, 2,2'-[methylenebis(thio)]bis-](/img/structure/B13755517.png)
![Methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt](/img/structure/B13755525.png)
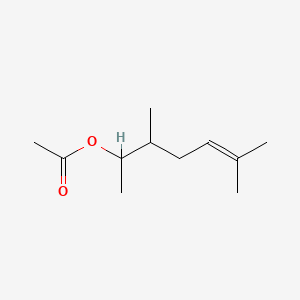
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13755540.png)

![[(3-Chlorophenyl)hydrazono]acetonitrile](/img/structure/B13755542.png)
